![molecular formula C22H28N2O2 B4229960 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B4229960.png)
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide
描述
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway that is essential for the survival and proliferation of B-cell malignancies. 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide also inhibits the activity of other kinases in the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. By targeting these pathways, 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. In clinical trials, 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to be safe and well-tolerated, with manageable side effects.
实验室实验的优点和局限性
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK and other kinases in the PI3K/AKT/mTOR pathway. 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide is also orally bioavailable, making it easy to administer in animal studies. However, 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions with other therapies.
未来方向
There are several future directions for 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide, including further evaluation in clinical trials for the treatment of B-cell malignancies. 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide may also have potential for the treatment of other cancers, such as multiple myeloma. Future studies may also focus on combination therapies with 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide and other agents, such as venetoclax and rituximab. In addition, further research is needed to understand the mechanisms of resistance to 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide and to develop strategies to overcome resistance.
科学研究应用
4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the growth and survival of B-cell malignancies by targeting key signaling pathways, including the B-cell receptor (BCR) and PI3K/AKT/mTOR pathways. 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to enhance the activity of other therapies, such as venetoclax and rituximab.
属性
IUPAC Name |
4-tert-butyl-N-[3-(3-methylbutanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-15(2)13-20(25)23-18-7-6-8-19(14-18)24-21(26)16-9-11-17(12-10-16)22(3,4)5/h6-12,14-15H,13H2,1-5H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCROTZKXSFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。